molecular formula C12H13N B092759 2,4,8-Trimethylquinoline CAS No. 18441-61-7

2,4,8-Trimethylquinoline

Cat. No. B092759
CAS RN: 18441-61-7
M. Wt: 171.24 g/mol
InChI Key: UAPYNUQREMCVSV-UHFFFAOYSA-N
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Description

2,4,8-Trimethylquinoline is a chemical compound that belongs to the quinoline family, characterized by a heterocyclic aromatic structure with a nitrogen atom in the ring. Although the provided papers do not directly discuss 2,4,8-Trimethylquinoline, they do provide insights into similar trimethylquinoline derivatives and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of trimethylquinoline derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of a 4-chloro-2,7,8-trimethylquinoline derivative was achieved through the reaction of 4-chloro-2,7,8-trimethylquinoline with a benzoquinone derivative, followed by in situ oxidation with sodium nitrite . This suggests that similar methods could potentially be applied to synthesize 2,4,8-Trimethylquinoline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of trimethylquinoline derivatives is often elucidated using X-ray diffraction, which provides precise information about the arrangement of atoms within the molecule . Additionally, computational methods such as density functional theory (DFT) and Hartree–Fock (HF) calculations are used to optimize the molecular geometry and compare it with experimental data . These techniques could be used to analyze the molecular structure of 2,4,8-Trimethylquinoline.

Chemical Reactions Analysis

Trimethylquinoline derivatives can participate in various chemical reactions due to their reactive sites. For example, the interaction of a methoxyquinoline derivative with DNA bases was investigated using the electrophilicity-based charge transfer (ECT) method, indicating that these compounds can engage in nucleophilic and electrophilic interactions . This implies that 2,4,8-Trimethylquinoline may also undergo similar reactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylquinoline derivatives can be studied through experimental techniques and theoretical calculations. For instance, the thermodynamic properties, molecular electrostatic potential (MEP) distribution, frontier molecular orbitals (FMOs), Fukui functions, and net charge analysis provide insights into the reactivity and stability of these compounds . Additionally, the inhibitory action of a trimethoxyquinazoline derivative on cyclic GMP phosphodiesterase suggests potential biological activity, which could be relevant for 2,4,8-Trimethylquinoline as well .

Scientific Research Applications

  • Toxicology and Carcinogenic Studies : 1,2-Dihydro-2,2,4-Trimethylquinoline, a derivative of quinoline and related to 2,4,8-Trimethylquinoline, is used as an antioxidant in rubbers and latexes. Studies have assessed its carcinogenic potential, particularly through dermal exposure, and examined nonneoplastic skin lesions, liver lesions, and renal tubule adenoma in rats and mice (National Toxicology Program technical report series, 1997).

  • Antioxidant Application in Animal Feed : Ethoxyquin, structurally similar to 2,4,8-Trimethylquinoline, is used to protect animal feed against lipid peroxidation. Its safety and potential harmful effects on animals and humans have been evaluated, including studies on its metabolism and oxidation products (Blaszczyk et al., 2013).

  • Genotoxic Effects : Studies on ethoxyquin, a compound related to 2,4,8-Trimethylquinoline, have shown DNA damage in human lymphocytes. This highlights the potential genotoxic effects of compounds within this chemical family (Blaszczyk, 2006).

  • Fluorimetric Properties : Research on 1,2-Dihydro-2,2,4-Trimethylquinoline has characterized its fluorescence emission, highlighting its potential use in analytical chemistry, particularly in the detection of polymer degradation (Moldovan et al., 2006).

  • Comparative Analysis of Cytotoxic and Genotoxic Effects : Comparative studies on derivatives of 2,4,8-Trimethylquinoline, like 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline, have explored their cytotoxic, genotoxic, and antioxidant activities on human lymphocytes. This research is crucial for understanding the safety profile of these compounds (Blaszczyk & Skolimowski, 2006).

  • Synthesis and Potential Applications : The synthesis of derivatives like 4,7-Dimethylquinoline-2-carboxaldehyde from 2,4,7-Trimethylquinoline has been explored for potential industrial and medical applications. These compounds are tested for their anticancer properties and activity against HIV (Aydemir & Kaban, 2018).

  • Free Radical Formation : Studies on ethoxyquin have revealed its free radical formation, which is crucial for understanding its antioxidant mechanism and potential implications in food chemistry and biology (Skaare & Henriksen, 1975).

  • C–N Bond Formation in Organic Synthesis : Research has been conducted on C,N-linked dimeric derivatives of 1,2-Dihydro-2,2,4-Trimethylquinolines, showcasing the role of silver ions in facilitating C–N bond formation. This has implications in organic synthesis and pharmaceutical development (Fotie et al., 2012).

  • Cytotoxicity and Genotoxicity in Food Safety : The potential cytotoxic and genotoxic effects of ethoxyquin, related to 2,4,8-Trimethylquinoline, have been reviewed, highlighting its implications in food safety and possible biological consequences (Blaszczyk & Skolimowski, 2015).

  • Drug Development and Biological Activity : The development of drugs incorporating 8-hydroxyquinoline, similar to 2,4,8-Trimethylquinoline, for various diseases including cancer, has been reviewed. These compounds exhibit antimicrobial, anticancer, and antifungal effects, indicating their broad therapeutic potential (Saadeh et al., 2020).

  • Photophysical Properties and DNA Binding : A study on a Zn (II) complex based on 8-hydroxyquinoline demonstrates its photophysical properties and DNA binding capabilities, suggesting applications in biochemistry and molecular biology (Huo et al., 2015).

  • Metabolism and Excretion : Research on the absorption, distribution, metabolism, and excretion of 1,2-Dihydro-2,2,4-Trimethylquinoline in rats provides insights into its pharmacokinetic profile, crucial for understanding its toxicity and potential therapeutic applications (Ioannou et al., 1987).

properties

IUPAC Name

2,4,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPYNUQREMCVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171574
Record name 2,4,8-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,8-Trimethylquinoline

CAS RN

18441-61-7
Record name 2,4,8-Trimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18441-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,8-Trimethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018441617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,8-Trimethylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,8-trimethylquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4,8-TRIMETHYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEH3I9HX4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
TS Perrin, JR Bailey - Journal of the American Chemical Society, 1933 - ACS Publications
Introduction.—The kero bases represent a very complex mixture of both aromatic and non-aromatic types in a percentage ratio of approximately 15: 85, respectively. Especially as …
Number of citations: 13 pubs.acs.org
LM Schenck, JR Bailey - Journal of the American Chemical …, 1941 - ACS Publications
The isolation of 2, 3, 4-trimethyl-8-i-propylquin-oline from California petroleum is reported. Its structure was established through chromic acid oxidation to the known 2, 3, 4-trimethylquin-…
Number of citations: 17 pubs.acs.org
WN Axe - Journal of the American Chemical Society, 1939 - ACS Publications
The positions of alkylation of kero quinolines thus far isolated in the Texas Laboratory are 2, 3, 4 and 8 with a methyl invariably at position 2. Substitution at positions 5, 6 or 7 has not …
Number of citations: 12 pubs.acs.org
EJ Zobian, WS Kelley… - The Journal of Organic …, 1964 - ACS Publications
Results The aromatization of the hydrochloride of I was car-ried out by heating the pure salt above its melting point or by heating solutions of the hydrochloride of I in appropriate solvents…
Number of citations: 19 pubs.acs.org
NE Rigler, GA Greathouse - Industrial & Engineering Chemistry, 1941 - ACS Publications
THE cotton root-rot disease, caused by the soil-inhabiting fungus Phymatotrichum omnivorum Shear (Duggar), is widespread in the Southwest. The parasite is known to have a large …
Number of citations: 17 pubs.acs.org
WA Felsing, BS Biggs - Journal of the American Chemical Society, 1933 - ACS Publications
During an investigation dealing with extraction and identification of nitrogen bases1 from petroleum distillates, it seemed worth while to de-termine the ionization constants of all the …
Number of citations: 11 pubs.acs.org
C Karr Jr, PA Estep, AJ Papa - Journal of the American Chemical …, 1959 - ACS Publications
Relationships for the out-of-plane hydrogen deformation vibrations in benzenes, naphthalenes, pyridines and quinolines liave been proposed for study. In general, the frequencies for …
Number of citations: 31 pubs.acs.org
SM Roberts, JR Bailey - Journal of the American Chemical …, 1938 - ACS Publications
The action of chlorine water and of alkaline hypochlorite on ß-amylose has been followed quantitatively throughout its course at room tem-perature by measurement of the reducing …
Number of citations: 0 pubs.acs.org
M Novotny, R Kump, F Merli, LJ Todd - Analytical Chemistry, 1980 - ACS Publications
Capillary GC separation of nitrogen-containing aromatics has been accomplished with deactivated glass columns. Highprecision retention measurements of pyridine and quinoline …
Number of citations: 93 pubs.acs.org
GA Romeiro, VF Ferreira, MS Costa… - …, 2001 - content.iospress.com
Four tetrahydropyridocarbazole derivatives were analysed by different mass spectrometry techniques: electrospray ionization, fast atom bombardment and by low and high resolution 70 …
Number of citations: 1 content.iospress.com

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